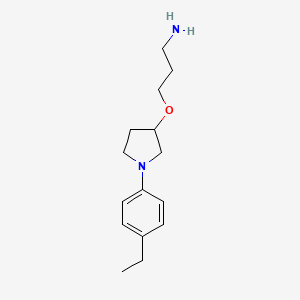
3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethylphenylamine with a suitable pyrrolidine precursor under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the ethylphenyl group play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Pyrrolidinyl)propan-1-amine
- 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
3-((1-(4-Ethylphenyl)pyrrolidin-3-yl)oxy)propan-1-amine is unique due to the presence of the 4-ethylphenyl group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-[1-(4-ethylphenyl)pyrrolidin-3-yl]oxypropan-1-amine |
InChI |
InChI=1S/C15H24N2O/c1-2-13-4-6-14(7-5-13)17-10-8-15(12-17)18-11-3-9-16/h4-7,15H,2-3,8-12,16H2,1H3 |
Clave InChI |
IOVVMYBDJTUSHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N2CCC(C2)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
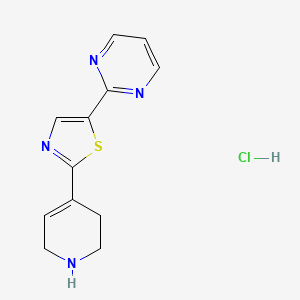
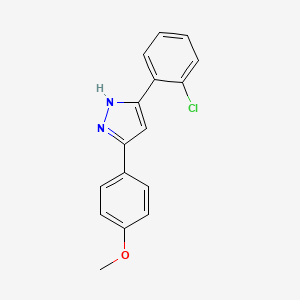
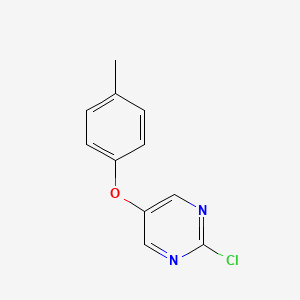
![Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11778481.png)

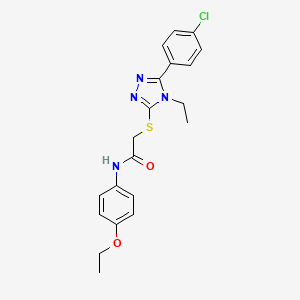
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

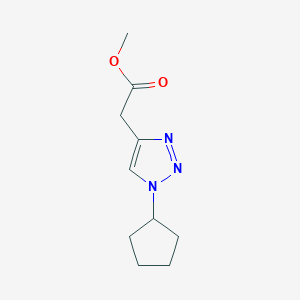
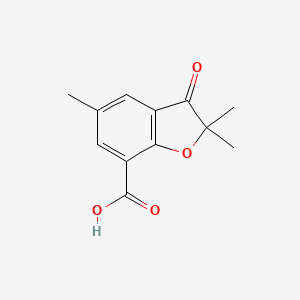
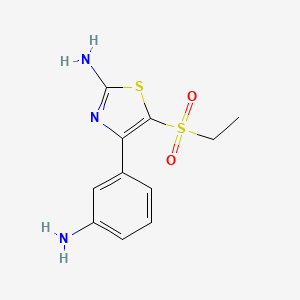
![6-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11778506.png)
